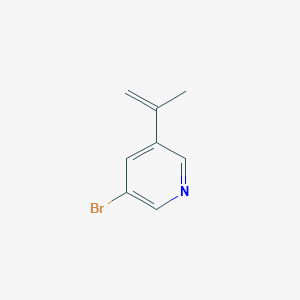

3-Bromo-5-(prop-1-en-2-yl)pyridine

Descripción

Overview of Halogenated Pyridine (B92270) Compounds in Organic Chemistry Research

Halogenated pyridines are a critical class of intermediates in the synthesis of a vast array of functional molecules, including pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.govchemrxiv.org The carbon-halogen bond is a key functional group that enables a multitude of subsequent bond-forming reactions, such as the Heck and Buchwald-Hartwig aminations, making halopyridines essential for creating diverse molecular structures. wikipedia.orgchemrxiv.orgnih.gov

The synthesis of halogenated pyridines, however, presents a significant challenge to chemists. mountainscholar.org The pyridine ring is an electron-deficient π-system, which makes it resistant to standard electrophilic aromatic substitution (EAS) reactions that are commonly used for halogenating other aromatic compounds like benzene. nih.govchemrxiv.org These reactions on pyridines often require harsh conditions, such as high temperatures and the use of strong Brønsted or Lewis acids, and can result in mixtures of regioisomers. chemrxiv.orgnih.gov

Positional selectivity is a key consideration in pyridine halogenation. nih.gov

3-Position Halogenation : EAS processes, when they do occur, tend to favor the 3-position, though often with the aforementioned limitations. nih.govnih.gov Recent advancements have explored novel strategies, such as a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates, to achieve highly regioselective 3-halogenation under mild conditions. chemrxiv.orgnih.gov

4-Position Halogenation : To achieve 4-halogenation, chemists have developed methods such as converting the pyridine to its N-oxide to alter the ring's electronics or using designed phosphine (B1218219) reagents that can be installed at the 4-position and subsequently displaced by a halide. nih.govchemrxiv.org

2-Position Halogenation : Selective halogenation at the 2-position can often be achieved by utilizing pyridine N-oxides. nih.gov

These sophisticated methods underscore the importance of accessing specifically substituted halopyridines for target-oriented synthesis and for building structure-activity relationships in drug discovery. chemrxiv.orgnih.gov

Significance of Vinyl Pyridine Scaffolds in Advanced Synthesis

Vinyl pyridine scaffolds are another important class of molecules in organic chemistry, prized for the reactive versatility of the vinyl group. nih.gov Pyridine and its derivatives are fundamental precursors for a wide range of pharmaceuticals and agrochemicals. nih.govnih.gov The vinyl substituent provides a reactive handle for various chemical transformations, most notably polymerization.

Poly(vinylpyridine)s (PVPs) are polymers that find use in a variety of applications, including the formation of block copolymers (BCPs). acs.org The nitrogen atom in the pyridine ring of PVP imparts unique functionalities, such as basicity and the ability to coordinate with metals, which can be exploited for creating advanced materials. acs.org For instance, the basicity of the pyridine ring means that its hydrophilicity can be controlled by pH, making PVP-containing polymers responsive to their environment. acs.org

Beyond polymerization, the vinyl group can participate in other important reactions. For example, 2-vinylpyridine (B74390) can undergo Michael addition reactions with various nucleophiles, providing a pathway for drug modification and the synthesis of complex molecules. researchgate.net The synthesis of pyridine derivatives can itself involve vinylogous precursors, highlighting the integral role of the carbon-carbon double bond in constructing the heterocyclic core. nih.gov The combination of a stable, functional aromatic core like pyridine with a reactive vinyl group makes vinyl pyridine scaffolds powerful tools in both medicinal chemistry and materials science. nih.govresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-prop-1-en-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c1-6(2)7-3-8(9)5-10-4-7/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFYCJVNLMTQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634075 | |

| Record name | 3-Bromo-5-(prop-1-en-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40472-88-6 | |

| Record name | 3-Bromo-5-(prop-1-en-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 5 Prop 1 En 2 Yl Pyridine

Strategies Involving Pre-functionalized Pyridine (B92270) Rings

A primary strategy for synthesizing 3-Bromo-5-(prop-1-en-2-yl)pyridine involves starting with a pyridine ring that has been functionalized beforehand. This approach allows for controlled and regioselective introduction of the desired substituents.

Halogenation of Pyridine Derivatives

The introduction of a bromine atom at the 3-position of the pyridine ring is a critical step. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions, such as halogenation, are challenging and often require harsh conditions. acs.org

Achieving regioselectivity in the bromination of pyridine is a significant synthetic hurdle. Direct bromination of pyridine typically requires high temperatures and strong acids, often leading to a mixture of products. nih.govgoogle.com To overcome this, several strategies have been developed:

Pyridine N-oxides: The use of pyridine N-oxides activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net Subsequent deoxygenation can yield the desired pyridine derivative. researchgate.net

Metalation-Halogenation: Directed ortho-metalation using strong bases can achieve regioselective halogenation. nih.gov However, accessing the 3-position often requires specific directing groups. nih.govchemrxiv.org

Ring-Opening/Closing Strategies: A novel approach involves the temporary transformation of the pyridine ring into a more reactive intermediate, such as a Zincke imine, which can then undergo regioselective halogenation before ring-closure to afford the 3-halopyridine. nih.govchemrxiv.org

A comparative table of different bromination methods for pyridine is presented below:

| Method | Reagents | Conditions | Selectivity | Yield | Reference |

| Direct Bromination | Br₂, H₂SO₄ | 130-140°C | 3-position | High | google.com |

| N-Oxide Activation | (COBr)₂, Et₃N | 0°C | Varies | Good | researchgate.net |

| Zincke Imine Intermediate | NBS or NIS, TFA | Room Temp | 3-position | Good | nih.govchemrxiv.org |

| Electrochemical Bromination | TBABr, LiClO₄ | Room Temp | meta-position | 28-95% | acs.org |

NBS: N-Bromosuccinimide, NIS: N-Iodosuccinimide, TFA: Trifluoroacetic acid, TBABr: Tetrabutylammonium (B224687) bromide

Directing groups play a crucial role in controlling the regioselectivity of pyridine halogenation. Electron-donating groups can activate the pyridine ring and direct incoming electrophiles to specific positions. acs.orgacs.org

For instance, an amino group can be introduced to direct bromination to the meta-position. acs.orgacs.org This directing group enhances the nucleophilicity of the C3 position, facilitating bromination under milder conditions. acs.org After bromination, the directing group can be removed to yield the desired 3-bromopyridine (B30812) derivative. acs.orgacs.org

The use of pyridine N-oxides is another effective strategy. The N-oxide functionality activates the ring, making it more susceptible to electrophilic attack. researchgate.net This approach has been successfully employed for the regioselective bromination of fused pyridine N-oxides.

Installation of the Isopropenyl Moiety

Once the 3-bromo-functionalized pyridine is obtained, the next step is the introduction of the isopropenyl group at the 5-position. Palladium-catalyzed cross-coupling reactions are the most common and efficient methods for this transformation.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. libretexts.org These reactions offer a versatile and powerful tool for constructing complex molecules from simple precursors. libretexts.org

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming C-C bonds. libretexts.orgyoutube.com This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com

In the synthesis of this compound, a Suzuki-Miyaura coupling can be employed between a 3,5-dihalopyridine (such as 3,5-dibromopyridine) and an isopropenylboronic acid derivative. This reaction would selectively couple the isopropenyl group at one of the halogenated positions. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. organic-chemistry.org The general mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle. libretexts.org

A study on the palladium-catalyzed cross-coupling of 3,5-dibromo-2-aminopyridine demonstrated the feasibility of selective functionalization at the 3- and 5-positions. nih.gov While this specific study focused on amination, the principles can be extended to the installation of an isopropenyl group via a Suzuki-Miyaura reaction.

The following table summarizes the key components of a typical Suzuki-Miyaura reaction for this synthesis:

| Component | Example | Role |

| Aryl Halide | 3,5-Dibromopyridine (B18299) | Electrophilic partner |

| Organoboron Reagent | Isopropenylboronic acid or its ester | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the reaction |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | Dioxane, Toluene, DMF | Reaction medium |

DMF: Dimethylformamide

Palladium-Catalyzed Cross-Coupling Reactions

Heck Reaction Approaches for Vinyl Pyridine Formation

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, presents a viable method for the synthesis of vinylpyridines. This reaction typically involves the coupling of a vinyl halide or a related species with an organohalide. In the context of synthesizing this compound, a potential pathway would involve the reaction of 3,5-dibromopyridine with a suitable isopropenylating agent.

While direct Heck coupling with isopropenyl acetate (B1210297) or other isopropenyl sources can be challenging, the reaction conditions can be optimized to favor the desired product. Key parameters to consider include the choice of palladium catalyst, ligand, base, and solvent. For instance, a catalyst system like palladium(II) acetate (Pd(OAc)₂) with a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) is often employed. beilstein-journals.org The presence of a base, like triethylamine (B128534) (TEA), is crucial to neutralize the hydrogen halide formed during the reaction. beilstein-journals.org The reaction may also be influenced by additives like tetrabutylammonium bromide (TBAB), which can act as a phase-transfer catalyst and stabilize the palladium(0) intermediate. beilstein-journals.org

Table 1: Representative Heck Reaction Conditions

| Parameter | Condition |

| Starting Material | 3,5-dibromopyridine |

| Coupling Partner | Isopropenylating agent (e.g., isopropenyl acetate) |

| Catalyst | Pd(OAc)₂ |

| Ligand | PPh₃ |

| Base | Triethylamine (TEA) |

| Additive | Tetrabutylammonium bromide (TBAB) (optional) |

| Solvent | Aprotic solvent (e.g., DMF, acetonitrile) |

It is important to note that chemoselectivity can be an issue in the Heck reaction of dihalogenated pyridines, potentially leading to a mixture of mono- and di-vinylated products. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired mono-vinylated product.

Sonogashira Coupling and Subsequent Transformations for Alkynyl to Alkenyl Conversion

A powerful and widely used alternative for forming carbon-carbon bonds is the Sonogashira cross-coupling reaction. wikipedia.org This method involves the palladium- and copper-co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org For the synthesis of this compound, this strategy would entail a two-step process: first, the Sonogashira coupling of 3,5-dibromopyridine with a suitable propyne (B1212725) derivative, followed by the selective reduction of the resulting alkynyl group to an alkenyl group.

The Sonogashira coupling typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diethylamine) which often serves as the solvent as well. wikipedia.orgorganic-chemistry.org A modified procedure for Sonogashira reactions using propyne has been developed, offering a safer and more efficient route by operating at low temperatures and avoiding the need for high pressures. organic-chemistry.orgresearchgate.net This reaction exhibits broad substrate compatibility. organic-chemistry.org

Following the successful coupling to form 3-bromo-5-(prop-1-yn-1-yl)pyridine, the triple bond can be reduced to a double bond. This can be achieved through various methods, such as catalytic hydrogenation using specific catalysts (e.g., Lindlar's catalyst) to ensure the formation of the alkene without over-reduction to the corresponding alkane.

Table 2: Sonogashira Coupling and Reduction Sequence

| Step | Reaction | Reagents and Conditions |

| 1 | Sonogashira Coupling | 3,5-dibromopyridine, propyne, Pd catalyst (e.g., Pd(CF₃COO)₂), PPh₃, CuI, Et₃N, DMF, 100°C. scirp.orgresearchgate.net |

| 2 | Reduction | 3-bromo-5-(prop-1-yn-1-yl)pyridine, H₂, Lindlar's catalyst or other selective reducing agent. |

This two-step approach offers excellent control over the regiochemistry of the vinyl group introduction.

Organometallic Reagent-Mediated Approaches for Alkenyl Group Introduction

The introduction of the isopropenyl group can also be accomplished through the use of organometallic reagents, such as organostannanes in the Stille coupling or organoboronic acids in the Suzuki-Miyaura coupling. wikipedia.orgorganic-chemistry.orgyoutube.com These reactions are known for their high functional group tolerance and mild reaction conditions. thermofisher.com

In a Stille coupling approach, 3,5-dibromopyridine would be reacted with an isopropenyltin reagent, such as isopropenyltributyltin, in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org The reaction is versatile with respect to the R-groups that can be coupled. organic-chemistry.org

Alternatively, the Suzuki-Miyaura coupling provides a powerful method for C-C bond formation. youtube.com This reaction would involve the coupling of 3,5-dibromopyridine with isopropenylboronic acid or one of its esters. nih.govresearchgate.net The reaction is typically catalyzed by a palladium complex and requires a base. youtube.com A significant challenge with some heteroaryl boronic acids is their instability, which can be addressed by using more stable derivatives like pinacol (B44631) esters. youtube.comorgsyn.org

Table 3: Organometallic Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Catalyst System |

| Stille Coupling | Isopropenyltributyltin | Pd(PPh₃)₄ |

| Suzuki-Miyaura Coupling | Isopropenylboronic acid or its ester | Pd(OAc)₂, SPhos, CsF |

These methods offer a high degree of control and are widely applicable in organic synthesis.

Multicomponent Reaction Strategies, e.g., Petasis Reaction Derivatives

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, offer an efficient route to complex molecules. mdpi.comnih.gov The Petasis reaction, a borono-Mannich reaction, is a prominent MCR that couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.orgnih.gov

While a direct application to form this compound is not immediately obvious, a derivative of this reaction could potentially be designed. This might involve a creative choice of starting materials where the pyridine ring is formed in situ or a pre-formed pyridine derivative participates in the reaction. The Petasis reaction is valued for its operational simplicity and the ability to generate molecular diversity. mdpi.comnih.gov

Integrated Synthetic Sequences and Cascade Reactions

One-Pot Tandem Cyclization/Bromination for Substituted Pyridines

One-pot tandem reactions, where multiple transformations occur sequentially in the same reaction vessel, provide a highly efficient and atom-economical approach to complex molecules. nih.govnih.gov The synthesis of substituted pyridines can be achieved through such strategies. For instance, a one-pot three-component cyclocondensation process, based on a modification of the Bohlmann-Rahtz pyridine synthesis, can yield polysubstituted pyridines with total regiocontrol. core.ac.ukorganic-chemistry.org This typically involves the reaction of a 1,3-dicarbonyl compound, an alkynone, and ammonia (B1221849) or an ammonia source. core.ac.ukorganic-chemistry.org

To synthesize this compound, a subsequent bromination step would be necessary. This could potentially be integrated into a one-pot sequence, where the pyridine ring is first formed and then selectively brominated at the 3-position.

Nucleophilic Substitution of Halogen for Pyridine Ring Construction

The construction of the pyridine ring itself can be achieved through various methods, including those that rely on nucleophilic substitution reactions. quimicaorganica.org Halogenated pyridines are susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, where the negative charge of the intermediate can be stabilized by the nitrogen atom. quora.com While direct nucleophilic substitution at the 3-position is less favorable, specific strategies can be employed. quora.com

One approach involves the activation of the pyridine ring, for example, by forming a pyridine-N-oxide. This enhances the electrophilicity of the ring and facilitates nucleophilic attack. acs.org Another strategy involves the use of phosphonium (B103445) salts, which can be installed at the 4-position of pyridines and subsequently displaced by halide nucleophiles. nih.govacs.org While these methods are primarily for halogenation, the underlying principles of activating the pyridine ring towards nucleophilic attack could be adapted for the construction of the ring itself from acyclic precursors.

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives. Researchers are actively exploring alternatives to conventional methods that often rely on volatile organic solvents and stoichiometric reagents. The following sections delve into specific sustainable strategies that could be applied to the synthesis of this compound.

Solvent-Free or Aqueous Medium Approaches in Cross-Coupling

The use of water as a solvent in chemical reactions is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and have been adapted for aqueous environments.

While specific studies on the aqueous synthesis of this compound are not extensively documented, the principles can be inferred from research on related bromo-pyridine compounds. For instance, Suzuki-Miyaura cross-coupling reactions of various bromo-pyridines with arylboronic acids have been successfully carried out in aqueous solvent systems. nih.govrsc.org These reactions often utilize water-soluble phosphine ligands or are performed under ligand-free conditions, promoted by oxygen, in aqueous isopropanol. researchgate.net

A plausible aqueous-based synthesis of this compound could involve the Suzuki-Miyaura coupling of a 3,5-dibromopyridine with an isopropenylboronic acid derivative or, more likely, the coupling of 3-bromo-5-iodopyridine (B183754) with isopropenylboronic acid, selectively reacting at the more reactive iodine position. The reaction conditions would typically involve a palladium catalyst and a base in an aqueous solvent mixture.

The following table summarizes representative conditions for aqueous Suzuki-Miyaura coupling reactions of bromo-pyridines with various coupling partners, illustrating the feasibility of this approach.

| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water (4:1) | 85-95 | Moderate to Good | nih.gov |

| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | EtOH/Water | 80 | High | researchgate.net |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl and heteroaryl boronic acids | XPhosPdG2/XPhos | - | Water | - | Good | rsc.org |

Solvent-free approaches, often facilitated by microwave irradiation, present another green alternative. A notable example is the 1,4-aza-conjugate addition reaction between sulfonamides and 2-vinylpyridines, which proceeds efficiently without a solvent. tandfonline.com This suggests that reactions to form or modify the prop-1-en-2-yl group on the pyridine ring could potentially be achieved under solvent-free conditions, thereby reducing waste and simplifying product purification.

Mechanochemical Synthesis Techniques

Mechanochemistry, the use of mechanical force (e.g., grinding, milling) to induce chemical reactions, is a rapidly growing field in green synthesis. These solvent-free or low-solvent methods can lead to higher yields, shorter reaction times, and access to products that are difficult to obtain through traditional solution-phase chemistry.

For the synthesis of pyridine derivatives, mechanochemical methods have been successfully employed. For example, a simple, green, and cost-effective protocol for the synthesis of substituted pyridine derivatives has been developed using ceric ammonium (B1175870) nitrate (B79036) under solvent-free conditions via ball milling. eurekaselect.com Another study demonstrated that mechanochemically activated magnesium is a highly effective mediator for the direct C-4 alkylation of pyridines. organic-chemistry.org

More relevant to the synthesis of this compound, a mechanochemical-mediated strategy for the direct alkynylation of quinoline/pyridine N-oxides has been developed under ball milling conditions. acs.org This metal-catalyzed, solvent-free approach demonstrates the power of mechanochemistry to forge new carbon-carbon bonds on the pyridine ring. While this example involves an alkynyl group, it highlights the potential for developing a similar mechanochemical cross-coupling reaction to introduce the prop-1-en-2-yl moiety onto a 3-bromo-5-substituted pyridine precursor.

The general procedure for such a mechanochemical synthesis would involve charging a milling vessel with the pyridine substrate, a suitable coupling partner, a catalyst (if necessary), and a grinding auxiliary, followed by milling for a specified time and frequency.

The table below presents examples of mechanochemical synthesis of pyridine derivatives, showcasing the versatility of this green technique.

| Reactants | Reagents/Catalyst | Conditions | Product | Yield (%) | Reference |

| 1,4-Dihydropyridines | Ceric Ammonium Nitrate | Solvent-free, 15 min | 4-Substituted-2,6-dimethyl-3,5-pyridinecarboxylates | Excellent | eurekaselect.com |

| Pyridines, Alkyl Halides | Mechanochemically activated Mg(0) | - | C-4 Alkylated Pyridines | Excellent | organic-chemistry.org |

| Heterocyclic N-oxides, Phenylacetylene derivatives | NaOtBu | Ball-milling, 30 Hz, 1-1.5 h | 2-Alkynylated Quinoline/Pyridine Derivatives | 61-94 | acs.org |

Reactivity and Derivatization of 3 Bromo 5 Prop 1 En 2 Yl Pyridine

Elaboration via the Bromine Atom

The bromine atom at the C-3 position of the pyridine (B92270) ring is the primary site for a range of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Site

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the bromine-substituted carbon of 3-bromo-5-(prop-1-en-2-yl)pyridine. These reactions, often employing palladium catalysts, allow for the coupling of the pyridine core with a wide array of organic fragments.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides. In the context of this compound, this reaction facilitates the introduction of various aryl and heteroaryl groups at the 3-position of the pyridine ring. The synthesis of 3-pyridyl biaryl systems can be readily achieved through palladium-catalyzed Suzuki cross-coupling reactions between aryl halides and 3-pyridylboroxin. nih.gov

The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. A variety of palladium sources and ligands can be employed to optimize the reaction conditions for specific substrates. For instance, the use of Pd(OAc)₂, a suitable phosphine (B1218219) ligand, and a base like potassium carbonate or cesium carbonate in a solvent such as THF or dioxane is common for the coupling of 3-bromopyridines with arylboronic acids. nih.govresearchgate.net The reaction is tolerant of a wide range of functional groups on both the boronic acid and the pyridine ring. researchgate.net

| Catalyst/Ligand | Base | Solvent | Coupling Partner | Product | Yield |

| Pd(OAc)₂ / S-Phos | K₃PO₄ | THF | Phenylboronic acid | 3-Phenyl-5-(prop-1-en-2-yl)pyridine | High |

| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 2-Thienylboronic acid | 3-(Thiophen-2-yl)-5-(prop-1-en-2-yl)pyridine | Good |

| Pd₂(dba)₃ / X-Phos | K₂CO₃ | Toluene | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-(prop-1-en-2-yl)pyridine | Excellent |

This table presents representative, hypothetical examples based on general literature procedures for Suzuki-Miyaura couplings of 3-bromopyridines.

The Sonogashira coupling provides a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of a palladium complex and a copper(I) salt. This reaction allows for the introduction of an alkynyl group at the 3-position of this compound.

The reaction is typically carried out using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst like CuI, and a base, commonly an amine such as triethylamine (B128534), which can also serve as the solvent. nih.govwikipedia.org The reaction conditions are generally mild and tolerate a variety of functional groups on the alkyne partner. wikipedia.org

| Catalyst System | Base | Solvent | Coupling Partner | Product | Yield |

| Pd(PPh₃)₄ / CuI | Et₃N | THF/Et₃N | Phenylacetylene | 3-(Phenylethynyl)-5-(prop-1-en-2-yl)pyridine | High |

| PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | Trimethylsilylacetylene | 3-((Trimethylsilyl)ethynyl)-5-(prop-1-en-2-yl)pyridine | Excellent |

| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | Propargyl alcohol | 3-(3-Hydroxyprop-1-yn-1-yl)-5-(prop-1-en-2-yl)pyridine | Good |

This table presents representative, hypothetical examples based on general literature procedures for Sonogashira couplings of 3-bromopyridines.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org This method is particularly useful for the formation of carbon-carbon bonds and can be applied to the derivatization of this compound.

To perform a Negishi coupling, the corresponding organozinc reagent, 3-pyridylzinc bromide, would first be prepared from this compound. This can be achieved through the direct insertion of activated zinc into the carbon-bromine bond. The resulting organozinc reagent can then be coupled with a variety of electrophiles, such as aryl iodides or acid chlorides, in the presence of a palladium catalyst. wikipedia.org Recent advancements have also shown that Negishi couplings can be performed in environmentally friendly solvents like water. researchgate.net

| Organozinc Reagent | Catalyst | Coupling Partner | Product |

| (5-(prop-1-en-2-yl)pyridin-3-yl)zinc(II) bromide | Pd(PPh₃)₄ | Iodobenzene | 3-Phenyl-5-(prop-1-en-2-yl)pyridine |

| (5-(prop-1-en-2-yl)pyridin-3-yl)zinc(II) bromide | PdCl₂(dppf) | Benzoyl chloride | Phenyl(5-(prop-1-en-2-yl)pyridin-3-yl)methanone |

| (5-(prop-1-en-2-yl)pyridin-3-yl)zinc(II) bromide | Pd/C | 4-Iodotoluene | 3-(p-tolyl)-5-(prop-1-en-2-yl)pyridine |

This table presents representative, hypothetical examples based on general literature procedures for Negishi couplings involving 3-bromopyridines.

The introduction of an alkenyl group at the 3-position of the pyridine ring can be achieved through various stereoselective cross-coupling reactions, such as the Heck, Stille, and Suzuki reactions. These methods allow for the control of the double bond geometry (E/Z) in the product.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.org For this compound, reaction with an alkene like styrene (B11656) or an acrylate (B77674) ester in the presence of a palladium catalyst and a base would yield the corresponding 3-alkenylpyridine derivative. The stereoselectivity of the Heck reaction is often high, typically favoring the formation of the E-isomer. organic-chemistry.org

The Stille reaction couples the bromopyridine with an organotin reagent, such as a vinylstannane. nih.gov This reaction is known for its tolerance of a wide range of functional groups and can proceed with retention of the stereochemistry of the vinylstannane. nih.gov

The Suzuki reaction can also be employed for alkenyl functionalization by using a vinylboronic acid or a vinylboronate ester as the coupling partner. researchgate.netnih.gov The stereochemistry of the resulting alkenylpyridine often reflects that of the starting vinylboron reagent. beilstein-journals.org

| Reaction | Catalyst/Ligand | Coupling Partner | Product (Major Isomer) |

| Heck | Pd(OAc)₂ / PPh₃ | Styrene | (E)-3-(2-phenylvinyl)-5-(prop-1-en-2-yl)pyridine |

| Stille | Pd(PPh₃)₄ | (E)-tributyl(vinyl)stannane | (E)-3-vinyl-5-(prop-1-en-2-yl)pyridine |

| Suzuki | Pd(dppf)Cl₂ | (Z)-prop-1-en-1-ylboronic acid | (Z)-3-(prop-1-en-1-yl)-5-(prop-1-en-2-yl)pyridine |

This table presents representative, hypothetical examples based on general literature procedures for stereoselective cross-couplings of 3-bromopyridines.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on pyridine rings generally occurs preferentially at the 2- and 4-positions, which are electronically activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. organic-chemistry.org The 3-position is significantly less reactive in SNAr reactions. mdpi.com

For a nucleophile to attack the 3-position of the pyridine ring, the negative charge in the intermediate Meisenheimer complex cannot be delocalized onto the electronegative nitrogen atom, making this intermediate less stable compared to those formed from attack at the 2- or 4-positions. organic-chemistry.org Consequently, direct displacement of the bromine atom in this compound by a nucleophile via a standard SNAr mechanism is challenging and typically requires harsh reaction conditions or the presence of strongly activating groups, which are absent in this molecule.

However, studies on the kinetics of nucleophilic substitution of various bromopyridines have shown that reactions with potent nucleophiles like thiophenoxide can proceed, albeit at slower rates compared to substitutions at the 2- and 4-positions. The reaction of 3-bromopyridine (B30812) with nucleophiles such as methoxide (B1231860) or phenoxide ions is generally very slow. nih.gov Therefore, while theoretically possible under forcing conditions, SNAr is not a commonly employed strategy for the functionalization of the 3-position of the pyridine ring in compounds like this compound.

| Nucleophile | Conditions | Product | Reactivity |

| Methoxide Ion (MeO⁻) | High Temperature, High Pressure | 3-Methoxy-5-(prop-1-en-2-yl)pyridine | Very Low |

| Thiophenoxide Ion (PhS⁻) | Elevated Temperature | 3-(Phenylthio)-5-(prop-1-en-2-yl)pyridine | Low |

| Ammonia (B1221849) (NH₃) | High Temperature, Catalyst | 5-(prop-1-en-2-yl)pyridin-3-amine | Very Low |

This table presents a qualitative assessment of the reactivity of this compound in SNAr reactions based on the known reactivity of 3-bromopyridines.

Functionalization of the Isopropenyl Group

The isopropenyl group (prop-1-en-2-yl) is a terminal alkene that serves as a handle for numerous chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Olefin metathesis is a powerful reaction that enables the rearrangement of alkene bonds, catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs' catalysts. organic-chemistry.org Ring-Closing Metathesis (RCM) is an intramolecular variant of this reaction used to form cyclic compounds from a diene precursor. wikipedia.org

While this compound itself is not a diene, it can be elaborated into a suitable RCM precursor. For instance, N-alkylation of the pyridine nitrogen (after conversion to a pyridinium (B92312) salt) or functionalization of the bromo position with a substituent containing a terminal alkene could generate the necessary diene. The subsequent RCM reaction would lead to the formation of a new ring fused or linked to the pyridine core. The driving force for RCM is often the release of a small, volatile alkene like ethylene. wikipedia.org

The general mechanism, known as the Chauvin mechanism, involves the formation of a metallacyclobutane intermediate which then undergoes cycloreversion to yield the products. organic-chemistry.org

Table 1: Hypothetical Ring-Closing Metathesis (RCM) Application

| Precursor Structure (Conceptual) | Catalyst | Product Type |

| A derivative of this compound containing a second terminal alkene tethered to the molecule. | Grubbs' Second-Generation Catalyst | A cyclic or bicyclic structure containing the pyridine ring. |

The isopropenyl group can be selectively reduced to an isopropyl group through catalytic hydrogenation. This transformation is typically achieved with high efficiency using heterogeneous catalysts in the presence of hydrogen gas. This reaction is a straightforward method to convert the unsaturated side chain into a saturated one without affecting the bromo-substituted aromatic ring.

Commonly employed catalytic systems for this purpose include:

Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for the hydrogenation of alkenes under mild conditions (e.g., room temperature, atmospheric pressure of H₂).

Platinum(IV) Oxide (PtO₂, Adams' catalyst): Another powerful catalyst that can be used for this transformation.

Raney Nickel (Raney-Ni): A cost-effective alternative, although sometimes requiring higher pressures or temperatures.

The choice of catalyst and reaction conditions can be tuned to ensure the selective reduction of the double bond while preserving the C-Br bond, which could otherwise undergo hydrogenolysis under harsher conditions.

Table 2: Hydrogenation of the Isopropenyl Group

| Reactant | Reagents & Conditions | Product |

| This compound | H₂ (1 atm), Pd/C, Ethanol (B145695), Room Temp. | 3-Bromo-5-isopropylpyridine |

The electron-rich double bond of the isopropenyl group is susceptible to oxidation reactions, such as epoxidation and dihydroxylation, to introduce oxygen-containing functional groups.

Epoxidation: This reaction converts the alkene into an epoxide (oxirane). A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism to produce a three-membered cyclic ether. The resulting epoxide is a valuable synthetic intermediate that can be opened by various nucleophiles to yield a range of functionalized products.

Dihydroxylation: This process adds two hydroxyl (-OH) groups across the double bond to form a diol. There are two main stereochemical outcomes depending on the reagents used:

Syn-dihydroxylation: Achieved using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). This adds both hydroxyl groups to the same face of the double bond.

Anti-dihydroxylation: This occurs via a two-step procedure involving initial epoxidation followed by acid-catalyzed hydrolytic ring-opening of the epoxide intermediate.

Table 3: Oxidation of the Isopropenyl Group

| Reaction Type | Reagents | Product |

| Epoxidation | m-CPBA in CH₂Cl₂ | 3-Bromo-5-(2-methyloxiran-2-yl)pyridine |

| Syn-dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | 3-Bromo-5-(2-hydroxypropan-2-yl)pyridine-1,2-diol |

Radical addition reactions to the isopropenyl group can be used to install functionality at the terminal carbon, in contrast to the Markovnikov selectivity typically observed in electrophilic additions. A classic example is the anti-Markovnikov hydrobromination of alkenes, which proceeds in the presence of radical initiators like peroxides (e.g., benzoyl peroxide, AIBN).

In this reaction, a bromine radical, generated from HBr and the initiator, adds to the double bond at the less substituted carbon to form the more stable secondary radical intermediate. This radical then abstracts a hydrogen atom from another molecule of HBr to yield the final product and propagate the radical chain. This method provides a complementary strategy to electrophilic addition for functionalizing the alkene.

Table 4: Radical Addition to the Isopropenyl Group

| Reactant | Reagents & Conditions | Product |

| This compound | HBr, Benzoyl Peroxide (initiator), light or heat | 3-Bromo-5-(1-bromo-1-methylethyl)pyridine |

Dual Functionalization and Chemodivergent Transformations

The presence of two distinct reactive sites in this compound—the C-Br bond and the C=C double bond—allows for chemodivergent synthesis. rsc.orgresearchgate.net This is a strategy where different products are generated from the same starting material simply by altering the reaction conditions or reagents, thereby directing the transformation to one site over the other.

Functionalization at the C-Br Bond: The bromo group is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, or Sonogashira couplings. These reactions are typically performed under conditions that leave the isopropenyl group untouched. For example, a Suzuki coupling with an arylboronic acid would replace the bromine atom with an aryl group.

Functionalization at the C=C Bond: Conversely, reactions such as catalytic hydrogenation or dihydroxylation can be carried out under conditions that selectively target the isopropenyl group while leaving the C-Br bond intact.

This orthogonality allows for the stepwise and selective functionalization of both positions, making the molecule a highly adaptable building block.

Table 5: Chemodivergent Reactions of this compound

| Target Site | Reaction Type | Reagents | Product |

| C-Br Bond | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-5-(prop-1-en-2-yl)pyridine |

| C=C Bond | Hydrogenation | H₂, Pd/C | 3-Bromo-5-isopropylpyridine |

Strategies for Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a crucial strategy in drug discovery and materials science, where a core molecular structure is modified in the final steps of a synthesis to create a library of analogues. This compound is an excellent building block for LSF due to its robust and orthogonally reactive handles. wikipedia.org

A complex molecule can be synthesized to incorporate the this compound moiety. Subsequently, the two reactive sites can be independently modified:

The Bromo Group: This serves as a versatile attachment point for a wide array of substituents via cross-coupling reactions. This allows for rapid diversification of the molecule's structure, which is invaluable for exploring structure-activity relationships (SAR). The reliability and broad substrate scope of reactions like Suzuki and Buchwald-Hartwig amination make the bromo-pyridyl motif ideal for this purpose.

The Isopropenyl Group: This group can be used for further modifications after the primary functionalization at the bromo-position. For example, it could be converted to a more polar diol via dihydroxylation to improve solubility or to an epoxide for covalent binding studies.

The ability to perform selective transformations at either site in the presence of complex functionality makes this compound a powerful tool for efficiently generating diverse and complex molecular targets.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 3-Bromo-5-(prop-1-en-2-yl)pyridine, ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its constitution by mapping out the carbon and hydrogen framework.

Although specific experimental spectra for this compound are not widely published, the expected shifts and couplings can be predicted based on the analysis of similar structures, such as 3-bromopyridine (B30812) and various substituted pyridines. chemicalbook.comrsc.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the isopropenyl group. The pyridine protons would appear as multiplets in the aromatic region (typically δ 7.0-9.0 ppm), with their specific shifts and coupling constants influenced by the bromo and isopropenyl substituents. The isopropenyl group would exhibit signals for the methyl protons (as a singlet) and the two vinylic protons (as singlets or narrow doublets).

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each of the eight carbon atoms in the molecule. The carbon atoms of the pyridine ring would appear in the downfield region (typically δ 120-155 ppm), with the carbon atom bonded to the bromine atom showing a characteristic shift. The sp² carbons of the prop-1-en-2-yl group and the methyl carbon would also have signature chemical shifts.

A full, unambiguous assignment would typically be confirmed using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is based on predicted values and data from analogous compounds, as specific experimental data is not publicly available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 (Pyridine) | ~8.6 | C-2: ~150 |

| C-3 (Pyridine) | - | C-3: ~120 (C-Br) |

| H-4 (Pyridine) | ~7.9 | C-4: ~139 |

| C-5 (Pyridine) | - | C-5: ~135 |

| H-6 (Pyridine) | ~8.7 | C-6: ~148 |

| C (Isopropenyl, quat.) | - | C-1': ~140 |

| H (Isopropenyl, vinyl) | ~5.5, ~5.2 | C-2': ~116 |

| CH₃ (Isopropenyl) | ~2.1 | C-3': ~22 |

This is an interactive data table. Click on the headers to sort.

X-ray Diffraction (XRD) Analysis for Solid-State Structures

Currently, there are no published crystal structures for this compound in open-access crystallographic databases. An XRD analysis would be required to determine its specific solid-state conformation, space group, unit cell dimensions, and intermolecular interactions, such as halogen bonding or π-stacking, which can significantly influence the material's bulk properties. The analysis of related brominated pyridine structures suggests that the bromine atom could participate in significant intermolecular interactions.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Properties

Vibrational and electronic spectroscopy techniques like Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic system of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include C-H stretching from the aromatic pyridine ring and the alkenyl group, C=C and C=N stretching vibrations within the pyridine ring, and the C=C stretching of the isopropenyl group. The C-Br stretching vibration would appear in the lower frequency region of the spectrum. Analysis of the IR spectrum of the parent 3-bromopyridine shows characteristic pyridine ring vibrations. nist.gov

Table 2: Expected Characteristic IR Absorption Bands for this compound (Note: This table is based on typical frequency ranges for the specified functional groups.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Alkenyl C-H | Stretching | 3080-3020 |

| Pyridine Ring | C=C, C=N Stretching | 1600-1450 |

| Isopropenyl | C=C Stretching | 1650-1640 |

| C-Br | Stretching | 700-500 |

This is an interactive data table. Click on the headers to sort.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or cyclohexane, reveals information about the electronic transitions within the molecule. Pyridine and its derivatives exhibit characteristic π → π* and n → π* transitions. researchgate.net The presence of the bromo and isopropenyl substituents on the pyridine ring is expected to influence the wavelength of maximum absorption (λ_max) and the molar absorptivity, likely causing a shift compared to unsubstituted pyridine.

Mass Spectrometry Techniques (e.g., HR-ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry with Electrospray Ionization (HR-ESI-MS) is a soft ionization technique that allows for highly accurate mass measurements.

For this compound (C₈H₈BrN), HR-ESI-MS would be used to confirm its elemental composition by providing a highly accurate mass measurement of the protonated molecule, [M+H]⁺. The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Analysis of fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), can help to confirm the connectivity of the molecule. For instance, the loss of a methyl group or the bromine atom would be expected fragmentation pathways. Predicted mass spectrometry data suggests the [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of approximately 197.9913. chemicalbook.com

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 197.99129 |

| [M+Na]⁺ | 219.97323 |

| [M+K]⁺ | 235.94717 |

| [M+NH₄]⁺ | 215.01783 |

This is an interactive data table. Click on the headers to sort. Data sourced from PubChemLite. chemicalbook.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of a molecule's electronic structure to predict its geometry and reactivity. For pyridine (B92270) derivatives, DFT methods, such as those employing the B3LYP functional, are used to optimize the molecular geometry and calculate vibrational frequencies. nih.gov These calculations provide the foundational data for more advanced analyses, including Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) studies.

In studies of substituted pyridines, DFT is employed to understand how different functional groups affect the electron density distribution across the molecule. researchgate.net For 3-Bromo-5-(prop-1-en-2-yl)pyridine, DFT would calculate the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. This optimized structure is crucial for accurately predicting how the molecule will interact with other reagents. Calculations on similar halogenated pyridines, like 3,5-dibromopyridine (B18299), have shown excellent agreement between DFT-calculated vibrational spectra (FTIR and FT-Raman) and experimental observations, validating the accuracy of the theoretical approach. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a vital tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is the force experienced by a positive test charge at any point in the space surrounding a molecule, and it is typically visualized as a color-coded map on the molecule's electron density surface. uni-muenchen.de

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue/Green Regions : Indicate positive electrostatic potential, are electron-poor, and are prone to nucleophilic attack.

For pyridine and its derivatives, the nitrogen atom's lone pair of electrons creates a region of strong negative potential, making it a primary site for protonation and interaction with Lewis acids. cornell.eduresearchgate.net In this compound, the MEP map would be expected to show the most negative region (deepest red) localized on the nitrogen atom. The bromine atom and the π-system of the propenyl group would also influence the potential distribution, creating nuanced areas of reactivity. For instance, studies on other substituted pyridines show how electron-withdrawing or donating groups alter the depth and accessibility of the negative potential around the nitrogen, thereby modulating its reactivity. researchgate.netcornell.edu

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org These two orbitals are key to understanding chemical reactions and electronic properties.

HOMO (Highest Occupied Molecular Orbital) : Represents the outermost electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential and its susceptibility to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital) : Represents the lowest energy orbital available to accept electrons. Its energy level relates to the electron affinity and the molecule's reactivity towards nucleophiles.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. nih.gov

In the context of this compound, the HOMO is expected to be distributed over the electron-rich pyridine ring and the π-bond of the propenyl substituent. The LUMO would likely be centered on the pyridine ring, influenced by the electron-withdrawing bromine atom. The energy of these orbitals dictates the molecule's behavior in various reactions. For example, in a study of different picoline-containing compounds, the HOMO-LUMO gap was successfully used to explain differences in reactivity and charge transfer within the molecules. nih.gov An illustrative FMO analysis for related pyridine derivatives is shown in the table below.

Table 1: Illustrative Frontier Molecular Orbital Data for Substituted Pyridine Compounds (Note: Data is for representative picoline-based compounds and serves as an example of FMO analysis.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| trans,trans,trans-[Pt(N3)2(OH)2(py)2] | -6.19 | -4.06 | 2.13 | nih.gov |

| meta-picoline compound | -6.16 | -4.02 | 2.14 | nih.gov |

| para-picoline compound | -6.14 | -4.01 | 2.13 | nih.gov |

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry is instrumental in mapping out the entire pathway of a chemical reaction, from reactants to products. This involves locating and characterizing the energy of transition states—the high-energy intermediates that represent the bottleneck of a reaction. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand why certain products are formed over others (regioselectivity).

For functionalized pyridines, computational studies have been used to elucidate complex reaction mechanisms. For instance, the regioselective phosphonation of pyridines activated by a Lewis acid was shown to proceed through a key sigma complex intermediate, which was characterized computationally. acs.org Similarly, mechanisms for the C-H functionalization of pyridines, which are challenging due to the ring's electron-deficient nature, have been explored using DFT. nih.gov These studies clarify the role of catalysts and intermediates. acs.orgnih.gov

For a molecule like this compound, theoretical studies could be applied to investigate its participation in reactions such as Suzuki or Stille cross-coupling at the bromine site, or addition reactions at the propenyl group. By modeling the potential energy surface for these reactions, researchers can identify the most favorable reaction pathways and design optimized conditions for synthesizing new, more complex molecules.

Applications in Medicinal Chemistry and Agrochemical Research

Role as Key Building Blocks in Pharmaceutical Synthesis

3-Bromo-5-(prop-1-en-2-yl)pyridine serves as a crucial building block in the synthesis of pharmaceutical compounds. 3-bromopyridine (B30812) and its derivatives are widely used as intermediates in the production of medicines and agrochemicals. google.comgoogle.com The utility of this compound stems from its two distinct reactive sites: the bromine atom at the 3-position and the isopropenyl group at the 5-position.

The bromine atom is particularly valuable for its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. researchgate.net These reactions, such as the Suzuki-Miyaura and Negishi couplings, are fundamental in modern organic synthesis for creating carbon-carbon bonds. mdpi.comresearchgate.net This allows for the efficient attachment of various aryl, heteroaryl, or alkyl groups to the pyridine (B92270) core, enabling the construction of diverse molecular libraries for drug discovery programs. princeton.edu For instance, similar bromo-pyrimidine structures are used as starting materials for the multi-step synthesis of novel kinase inhibitors. nih.gov

The isopropenyl group (prop-1-en-2-yl) offers an additional site for chemical modification. This alkene functional group can undergo a range of reactions, including hydrogenation to form an isopropyl group, oxidation, or polymerization, further increasing the molecular diversity that can be generated from this single building block. The synthesis of the title compound itself can be achieved from precursors like Ethyl 5-bromonicotinate, highlighting its role as a prepared intermediate ready for subsequent synthetic steps. chemicalbook.com

Scaffold for Biologically Active Molecules

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous bioactive natural products and pharmaceuticals. nih.gov Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with other aromatic rings make it a desirable core structure for interacting with biological targets. nih.gov this compound embodies this principle, serving as a foundational scaffold for the development of new biologically active molecules.

In drug discovery, particularly in the area of oncology, substituted pyridines and pyrimidines are key components of many kinase inhibitors. ed.ac.uk Kinases are a class of enzymes that are often dysregulated in diseases like cancer, making them important therapeutic targets. ed.ac.uk Research has demonstrated that bromo-pyrimidine and bromo-pyridine cores are effective starting points for the synthesis of potent tyrosine kinase inhibitors, such as those targeting the Bcr-Abl fusion protein involved in chronic myeloid leukemia. nih.govarabjchem.orgresearchgate.net

The development process often involves using the bromo-substituted pyridine scaffold to generate a series of analogues by introducing different chemical groups at the bromine position. These new molecules are then screened for biological activity. The rigid structure of the pyridine ring provides a stable anchor, while the appended groups can be varied to optimize binding affinity, selectivity, and pharmacokinetic properties. The prop-1-en-2-yl group further adds a point of variation to fine-tune the molecule's interaction with its target.

Precursors for Advanced Ligands in Catalysis

Beyond its direct use in synthesizing potential drug candidates, this compound is a valuable precursor for creating advanced ligands used in transition-metal catalysis. Pyridine-containing ligands are ubiquitous in coordination chemistry and are essential components of catalysts for a wide array of organic transformations. acs.orgunimi.itnih.gov The nitrogen atom of the pyridine ring readily coordinates to metal centers like palladium, ruthenium, iron, and copper, forming stable and catalytically active complexes. unimi.itnih.govwikipedia.org

The substituents on the pyridine ring play a critical role in tuning the electronic and steric properties of the resulting metal complex, which in turn dictates its catalytic performance. tcu.edu The bromine atom on this compound can be exploited to synthesize more complex ligand structures. For example, it can undergo homo-coupling or cross-coupling reactions with other pyridine units to form bipyridine ligands. mdpi.com Bipyridine ligands are among the most widely studied in catalysis, forming robust complexes with metals like ruthenium and iron that have applications ranging from redox chemistry to materials science. wikipedia.orgmdpi.com

By using this compound as a starting material, chemists can design and synthesize novel ligands with specific electronic and steric properties conferred by the isopropenyl group. These tailored ligands can then be used to create new catalysts with enhanced activity, selectivity, or stability for challenging chemical reactions. tcu.edu

Mentioned Compounds

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems for Efficient Synthesis

The development of highly efficient catalytic systems is paramount for the synthesis of complex molecules like 3-Bromo-5-(prop-1-en-2-yl)pyridine. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, have become indispensable tools for the formation of carbon-carbon bonds in the synthesis of substituted pyridines. nih.govwikipedia.orgnih.govorganic-chemistry.orgorgsyn.orgmdpi.comnih.govresearchgate.net

Recent research has focused on the development of novel palladium catalysts with enhanced activity and stability, allowing for reactions to be conducted under milder conditions and with lower catalyst loadings. For instance, studies have demonstrated the use of palladium acetate (B1210297) in ligand-free Suzuki reactions in aqueous media for the synthesis of aryl-substituted pyridines, offering a more environmentally benign approach. nih.gov The choice of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), can significantly influence the outcome of these reactions, affecting yield, selectivity, and functional group tolerance. nih.gov

The Suzuki-Miyaura cross-coupling reaction is particularly noteworthy for its tolerance of a wide range of functional groups and its use of readily available and generally non-toxic organoboron reagents. nih.govmdpi.com Research in this area is geared towards expanding the scope of boronic acids and pyridine (B92270) coupling partners that can be effectively utilized.

The Negishi coupling, which employs organozinc reagents, offers a powerful alternative and is known for its high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.orgorgsyn.orgnih.govresearchgate.net Advances in the preparation of organozinc reagents and the development of more active palladium and nickel catalysts continue to broaden the applicability of this reaction in pyridine synthesis.

Below is a table summarizing representative catalytic systems used in the synthesis of substituted pyridines, which could be adapted for the synthesis of this compound.

| Catalyst System | Coupling Reaction | Key Features | Relevant Compounds |

| Pd(OAc)₂ / Na₂CO₃ | Suzuki-Miyaura | Ligand-free, aqueous media, good yields for electron-rich and -deficient arylboronic acids. nih.gov | 2,3,5-trichloropyridine, Arylboronic acids |

| Pd(PPh₃)₄ / K₃PO₄ | Suzuki-Miyaura | Tolerates various functional groups, moderate to good yields. nih.gov | 5-bromo-2-methylpyridin-3-amine, Arylboronic acids |

| PdCl₂(PPh₃)₂ / TMEDA | Negishi | Enhanced product yields and stereoselectivity for alkenyl halides. nih.gov | (Z)-alkenyl halides, Organozinc halides |

| Ni(II) complexes | Negishi | Alternative to palladium, can be effective for specific substrates. wikipedia.org | Aryl halides, Organozinc compounds |

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch methods. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents and intermediates, precise control over reaction parameters, and the potential for seamless integration of reaction and purification steps. vcu.eduuc.ptacs.orgnih.govmdpi.com

The application of flow chemistry to the synthesis of pyridines and other heterocyclic compounds is a rapidly growing area of research. uc.ptmdpi.com For instance, researchers have developed continuous flow processes for the synthesis of highly substituted pyrazoles and pyrazolines, demonstrating the potential for rapid and modular synthesis of complex heterocycles. nih.govmdpi.com While a specific flow synthesis for this compound has not been detailed in the literature, the established protocols for other substituted pyridines provide a strong foundation for its development. A continuous flow process could potentially streamline its synthesis, leading to higher yields and purity while minimizing waste. vcu.edu

A notable example is the development of a one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives, which showcases the ability to perform multi-step transformations in a single, continuous operation. uc.pt Such "assembly-line" approaches could be envisioned for the synthesis of this compound, where the formation of the pyridine core and subsequent functionalization are performed in a continuous sequence.

Integration with Automated Synthesis Platforms

The integration of flow chemistry with automated synthesis platforms represents the next frontier in chemical manufacturing. These platforms, often controlled by sophisticated software, can enable the rapid optimization of reaction conditions, on-demand synthesis of molecules, and the creation of large compound libraries for drug discovery and materials science. mdpi.com

A machine-assisted flow synthesis has been reported for a neurotensin (B549771) receptor-1 probe, highlighting the power of automation in complex molecule synthesis. mdpi.com The principles demonstrated in this and other automated synthesis systems are directly applicable to the production of this compound. An automated platform could control reagent addition, reaction temperature, and residence time with high precision, ensuring reproducibility and facilitating process scale-up. Furthermore, the integration of in-line analytical techniques, such as HPLC and NMR, can provide real-time monitoring of the reaction progress, allowing for dynamic optimization and quality control.

The development of such an automated system for the synthesis of this compound would not only enhance production efficiency but also accelerate the exploration of its chemical space by enabling the rapid synthesis of analogues and derivatives.

Exploration of New Reactivity Modes and Selectivities

Beyond the optimization of existing synthetic methods, a significant area of research is the discovery and development of entirely new ways to construct and functionalize the pyridine ring. This includes the exploration of novel reactivity modes and the achievement of unprecedented levels of selectivity.

One exciting development is the use of electrochemical methods to drive chemical transformations. Recently, an electrochemical technique for the precise, para-position single-carbon insertion into polysubstituted pyrroles has been developed, providing a novel route to substituted pyridines. scitechdaily.com This method offers a reagent-free approach to constructing complex aromatic molecules and could potentially be adapted for the synthesis of pyridine scaffolds relevant to this compound.

Another innovative approach involves the formal insertion of an oxygen atom into a Suzuki-Miyaura type transformation to generate diaryl ethers from pyridine derivatives. acs.org This "oxygenative" cross-coupling reaction expands the synthetic utility of pyridine building blocks.

The inherent reactivity of the substituents on the pyridine ring of this compound also presents opportunities for selective transformations. The bromine atom is a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups at the 3-position. The prop-1-en-2-yl group offers a site for reactions such as addition, oxidation, or polymerization, further expanding the synthetic possibilities.

Future research will likely focus on developing catalytic systems that can selectively functionalize one site in the presence of the other, enabling the synthesis of a wide array of derivatives with tailored properties. The study of the electronic and steric effects of the substituents will be crucial in predicting and controlling the regioselectivity of these transformations.

Q & A

Q. Table 1. Key Spectroscopic Data for this compound

| Technique | Parameters | Reference |

|---|---|---|

| NMR | δ 8.5 (d, J=2.1 Hz, 1H, Py-H), δ 6.2 (m, 1H, CH₂=CH) | |

| NMR | δ 148.2 (C-Br), δ 122.5 (CH₂=CH) | |

| HRMS | m/z 212.9785 [M+H]⁺ (calc. 212.9788) |

Q. Table 2. Crystallographic Refinement Parameters (Hypothetical)

| Parameter | Value | SHELX Command |

|---|---|---|

| Space group | P2₁/c | CELL, LATT |

| R₁/wR₂ | 0.032/0.086 | TWIN, BASF |

| C–Br bond length | 1.89 Å | BOND |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.